methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a hydrazone linkage, and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate typically involves multiple steps:
Formation of the Benzoate Ester: This step involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzoate ester with a hydrazine derivative under acidic or basic conditions.
Incorporation of the Dihydroisoquinoline Moiety: This step involves the reaction of the hydrazone intermediate with a dihydroisoquinoline derivative, typically under reflux conditions with a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds with anti-cancer, anti-inflammatory, or anti-viral properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to therapeutic effects or changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with applications in perfumery and as a solvent.
Methyl 4-bromobenzoate: Used in the synthesis of various organic compounds and as a starting material for pharmaceuticals.
Uniqueness
Its combination of a benzoate ester, hydrazone linkage, and dihydroisoquinoline moiety sets it apart from simpler esters and related compounds .
Properties
Molecular Formula |
C26H25N3O3 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C26H25N3O3/c1-32-26(31)23-12-6-19(7-13-23)16-27-28-25(30)22-10-8-20(9-11-22)17-29-15-14-21-4-2-3-5-24(21)18-29/h2-13,16H,14-15,17-18H2,1H3,(H,28,30)/b27-16+ |
InChI Key |
VMESWQXRGYWECL-JVWAILMASA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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